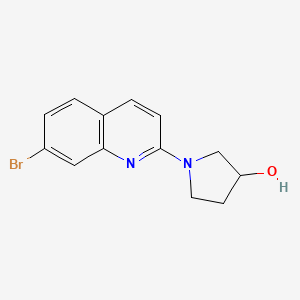![molecular formula C15H19N3OS B6444868 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548978-83-0](/img/structure/B6444868.png)
1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide” is a new non-peptide ligand of NOP receptor having antagonistic actions in cloned and peripheral NOP receptors . These hybrid molecules join the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Twelve derivatives of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4’-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide were synthesized and tested .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule . The structure also includes a benzothiazol-2-yl group and a propan-2-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a ligand for the NOP receptor . The compound has been tested in binding experiments performed on CHO (hNOP) cell membranes .Physical And Chemical Properties Analysis
The molecular weight of the compound is 394.5 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 5 .Wirkmechanismus
Target of Action
The primary target of this compound is the von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF).
Mode of Action
This compound acts as a ligand for the VHL protein , aiding in its recruitment for targeted protein degradation . This is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within the cell .
Biochemical Pathways
The interaction of this compound with the VHL protein affects the hypoxia-inducible factor (HIF) pathway . By promoting the degradation of HIF, this compound can influence cellular responses to low oxygen conditions, affecting various downstream effects such as angiogenesis, erythropoiesis, and cell survival.
Pharmacokinetics
The pyrrolidine ring present in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the HIF pathway. By promoting the degradation of HIF, it can modulate cellular responses to hypoxia, potentially influencing processes such as cell survival, proliferation, and angiogenesis .
Eigenschaften
IUPAC Name |
1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(2)10-5-3-7-12-13(10)17-15(20-12)18-8-4-6-11(18)14(16)19/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTOGSJXNBWSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)
![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444889.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444897.png)
![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444901.png)